Carbadox-d3
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Overview
Description
Carbadox-d3 is a deuterium-labeled derivative of Carbadox, a quinoxaline-di-N-oxide antibiotic compound. It is primarily used in scientific research as a tracer due to its stable heavy isotopes of hydrogen. Carbadox itself is widely used in the swine industry to control enteric diseases and improve feed efficiency .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Carbadox-d3 involves the incorporation of deuterium into the Carbadox molecule. This process typically includes the following steps:
Deuterium Exchange Reaction: The hydrogen atoms in Carbadox are replaced with deuterium atoms using deuterated reagents under controlled conditions.
Purification: The resulting this compound is purified using chromatographic techniques to ensure high isotopic purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale deuterium exchange reactions are conducted in industrial reactors.
Quality Control: Rigorous quality control measures are implemented to ensure the isotopic purity and chemical integrity of the final product.
Chemical Reactions Analysis
Types of Reactions: Carbadox-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products: The major products formed from these reactions include various quinoxaline derivatives, amine derivatives, and substituted this compound compounds .
Scientific Research Applications
Carbadox-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of Carbadox in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of Carbadox in the body.
Industry: Applied in the development of new antibiotics and veterinary drugs
Mechanism of Action
Carbadox-d3 exerts its effects by inhibiting DNA synthesis and causing DNA strand breaks. This bactericidal action is primarily effective against Gram-positive bacteria and anaerobic conditions. The molecular targets include bacterial DNA and enzymes involved in DNA replication .
Comparison with Similar Compounds
Olaquindox: Another quinoxaline-di-N-oxide antibiotic with similar antibacterial properties.
Quinocetone: Used in veterinary medicine with a similar mechanism of action.
Cyadox: A quinoxaline derivative with potent antibacterial activity.
Uniqueness of Carbadox-d3: this compound is unique due to its deuterium labeling, which allows for precise tracing in scientific studies. This isotopic labeling provides valuable insights into the pharmacokinetics and metabolic pathways of Carbadox, making it a crucial tool in research .
Properties
CAS No. |
1185240-06-5 |
---|---|
Molecular Formula |
C11H10N4O4 |
Molecular Weight |
265.24 g/mol |
IUPAC Name |
trideuteriomethyl N-[(1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]carbamate |
InChI |
InChI=1S/C11H10N4O4/c1-19-11(16)13-12-6-8-7-14(17)9-4-2-3-5-10(9)15(8)18/h2-7H,1H3,(H,13,16)/i1D3 |
InChI Key |
OVGGLBAWFMIPPY-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)NN=CC1=[N+](C2=CC=CC=C2[N+](=C1)[O-])[O-] |
SMILES |
COC(=O)NN=CC1=[N+](C2=CC=CC=C2[N+](=C1)[O-])[O-] |
Canonical SMILES |
COC(=O)NN=CC1=[N+](C2=CC=CC=C2[N+](=C1)[O-])[O-] |
Synonyms |
(2-Quinoxalinylmethylene)hydrazinecarboxylic Acid Methyl-d3 Ester N,N’-Dioxide; 2-Formylquinoxaline-1,4-dioxide Carbomethoxyhydrazone-d3; Fortigro-d3; GS 6244-d3; Getroxel-d3; Mecadox-d3; |
Origin of Product |
United States |
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